5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
Description
The compound 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide is a structurally complex molecule featuring:
- A cyclohexyl group contributing to lipophilicity and conformational rigidity.
- A naphthalen-1-ylmethyl substituent enabling aromatic stacking interactions.
- A 1,3-thiazol-4-yl group acting as a hydrogen-bond acceptor or π-system participant.
Properties
CAS No. |
116326-39-7 |
|---|---|
Molecular Formula |
C42H58N6O7S |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide |
InChI |
InChI=1S/C42H58N6O7S/c49-38(27-39(50)43-13-14-47-15-19-54-20-16-47)36(23-30-7-2-1-3-8-30)45-42(53)37(26-34-28-56-29-44-34)46-41(52)33(25-40(51)48-17-21-55-22-18-48)24-32-11-6-10-31-9-4-5-12-35(31)32/h4-6,9-12,28-30,33,36-38,49H,1-3,7-8,13-27H2,(H,43,50)(H,45,53)(H,46,52) |
InChI Key |
UACWUNAXAAUHDZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CC(C(CC(=O)NCCN2CCOCC2)O)NC(=O)C(CC3=CSC=N3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)CC(=O)N6CCOCC6 |
Canonical SMILES |
C1CCC(CC1)CC(C(CC(=O)NCCN2CCOCC2)O)NC(=O)C(CC3=CSC=N3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)CC(=O)N6CCOCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ES 6864 ES-6864 N-(3-morpholinocarbonyl-2-(1-npahthylmethyl)propionyl)-(4-thiazolyl)-L-alanyl-cyclostatine-(2-morpholinoethyl)amide |
Origin of Product |
United States |
Biological Activity
The compound 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 791.11 g/mol. Its structure includes multiple functional groups, such as morpholine and thiazole rings, which are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 791.11 g/mol |
| CAS Number | 116326-39-7 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It was evaluated against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compound demonstrated IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells, indicating potent inhibitory effects on tumor cell proliferation .
The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and other kinases involved in oncogenesis . This multi-target approach enhances its potential as an anticancer agent.
Other Pharmacological Activities
Beyond its anticancer effects, the compound has also been investigated for other biological activities:
- Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties, although specific data on its efficacy against bacterial strains is limited.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes like alkaline phosphatase, which is crucial in various physiological processes .
Study 1: Evaluation of Anticancer Efficacy
In a study conducted by Arafa et al., the compound was synthesized and tested for its cytotoxic effects on several cancer cell lines using the MTT assay. The results indicated that it significantly inhibited cell viability in a dose-dependent manner across multiple types of cancer cells .
Study 2: Molecular Docking Analysis
Molecular docking studies were performed to understand the binding interactions between the compound and target proteins involved in cancer pathways. The analysis revealed strong binding affinities, suggesting that the compound could effectively disrupt these pathways .
Comparison with Similar Compounds
Morpholine-Containing Analogs
Compounds with morpholine substituents, such as 3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide (), share enhanced solubility and metabolic stability due to the morpholine ring’s polarity. Key differences include:
Heterocyclic Frameworks
Pyrazole and triazine derivatives (Evidences 4–6) highlight the role of heterocycles in bioactivity:
- Thiazole vs. triazine : The 1,3-thiazol-4-yl group in the target compound offers sulfur-based hydrogen bonding, whereas triazines (e.g., pyrazole[3,4-e]-1,2,3,4-tetrazine derivatives) rely on nitrogen-rich π-systems for DNA intercalation .
- Cyclohexyl vs. aryl substituents : The cyclohexyl group in the target compound may reduce conformational flexibility compared to planar aryl groups in pyrazole analogs .
Conformational Analysis
The cyclohexyl group and morpholine rings may adopt specific puckered conformations. ’s ring puckering coordinates (e.g., amplitude q and phase angle φ) could quantify conformational preferences, influencing binding pocket compatibility .
Data Tables
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
